Gly-beta-MCA

Description

Contextualizing Bile Acid Research and Signaling Pathways

Bile acids, synthesized from cholesterol in the liver, have long been recognized for their essential role in facilitating the digestion and absorption of dietary fats and fat-soluble vitamins. psu.edu However, research over the past two decades has unveiled their function as potent signaling molecules that are integral to the regulation of various metabolic processes, including lipid, glucose, and energy metabolism. psu.edudoi.org This regulatory function is primarily executed through the activation of specific receptors, namely the intracellular farnesoid X receptor (FXR) and the cell surface G protein-coupled receptor, TGR5. doi.orgnih.gov

The primary human bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA). doi.org In the gut, these can be metabolized by the resident microbiota into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). doi.org This interplay between host and microbial enzymes creates a diverse pool of bile acids that can activate different signaling pathways. psu.edu

The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in maintaining bile acid homeostasis. nih.gov When activated by bile acids in the liver and intestine, FXR initiates a feedback loop to suppress bile acid synthesis, primarily by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1). doi.orgnih.govnih.gov In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then travels to the liver to repress CYP7A1 expression. doi.orgnih.gov Beyond regulating their own synthesis, bile acid-activated FXR signaling influences lipid and glucose metabolism. nih.govresearchgate.net

TGR5, a G protein-coupled bile acid receptor found on the cell surface, represents another critical signaling pathway. doi.org Its activation, particularly by secondary bile acids like LCA, stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP). doi.orgnih.gov This TGR5-mediated signaling has been shown to influence energy expenditure, improve glucose metabolism by stimulating glucagon-like peptide-1 (GLP-1) secretion, and modulate inflammatory responses. nih.govpatsnap.comfrontiersin.org The intricate and diverse signaling functions of bile acids have established them as significant targets in metabolic disease research. psu.edunih.gov

Overview of Gly-β-MCA as a Research Modulator of Metabolic Regulation

Within the complex field of bile acid signaling, Glycine-conjugated β-muricholic acid (Gly-β-MCA) has emerged as a significant research compound. medchemexpress.com Gly-β-MCA is a glycine (B1666218) conjugate of β-muricholic acid, a type of bile acid. It has been identified in academic research as a potent and intestine-selective antagonist of the farnesoid X receptor (FXR). medchemexpress.comnih.govresearchgate.netresearchgate.net This specificity for the intestine is a key feature in its research profile, allowing for the targeted modulation of gut-based signaling pathways. researchgate.net

Research using mouse models of metabolic diseases has positioned Gly-β-MCA as a modulator with favorable effects on conditions like obesity, insulin (B600854) resistance, and nonalcoholic steatohepatitis (NASH). nih.govresearchgate.netpsu.edu Studies have shown that Gly-β-MCA can improve lipid accumulation, inflammation, and collagen deposition in NASH models. nih.govresearchgate.netnih.gov The mechanism for these beneficial effects is linked to its ability to antagonize FXR signaling specifically in the intestine. nih.govresearchgate.netnih.gov This inhibition of intestinal FXR leads to a reduction in intestine-derived ceramides (B1148491), which in turn decreases endoplasmic reticulum (ER) stress and subsequent inflammation in the liver. nih.govresearchgate.netpsu.edunih.gov

Further studies have explored its effects in models of cholestasis, a condition of impaired bile flow. In Cyp2c70 knockout mice, which have a "human-like" hydrophobic bile acid pool, Gly-β-MCA treatment was found to reduce the total bile acid pool size, decrease biliary bile acid hydrophobicity, and attenuate liver fibrosis and ductular reaction. nih.govnih.gov Interestingly, its efficacy can differ based on the specific pathological context and even sex, as seen in studies with Mdr2 knockout mice where benefits were more pronounced in females. nih.govresearchgate.netphysiology.org These findings suggest that the therapeutic benefits observed in research settings are mediated by its unique ability to simultaneously reduce the size and the hydrophobicity of the bile acid pool. nih.govresearchgate.netphysiology.org

The table below summarizes key research findings from studies investigating Gly-β-MCA in different mouse models.

| Research Model | Key Findings with Gly-β-MCA Treatment | Research Focus |

| NASH Models | Improved lipid accumulation, inflammatory response, and collagen deposition. nih.govresearchgate.netnih.gov | Metabolic Disease |

| Decreased intestine-derived ceramides by suppressing ceramide synthesis-related genes via intestinal FXR signaling. nih.govresearchgate.netnih.gov | Metabolic Disease | |

| Reduced liver endoplasmic reticulum (ER) stress and proinflammatory cytokine production. nih.govresearchgate.netnih.gov | Metabolic Disease | |

| Cyp2c70 KO Mice | Alleviated ductular reaction and liver fibrosis. nih.gov | Cholestasis / Liver Fibrosis |

| Reduced total and hepatic bile acid pool size and biliary bile acid hydrophobicity. nih.gov | Cholestasis / Liver Fibrosis | |

| Showed better efficacy against portal fibrosis compared to ursodeoxycholic acid (UDCA). nih.gov | Cholestasis / Liver Fibrosis | |

| Mdr2 KO Mice | Significantly reduced serum alkaline phosphatase (ALP), ductular reaction, and liver cytokine expression in female mice, with little benefit in males. nih.govphysiology.org | Cholestasis |

| Reduced hepatic bile acids and total bile acid pool size in female mice by promoting fecal bile acid excretion. nih.govphysiology.org | Cholestasis |

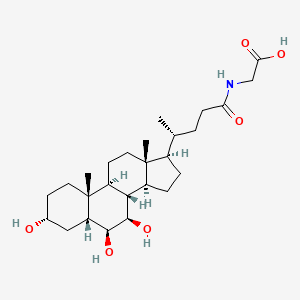

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYUKJFJPJDMMR-IIWZPVADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Biochemical Interactions of Gly β Mca

Farnesoid X Receptor (FXR) Antagonism and Downstream Signaling

The Farnesoid X Receptor (FXR), a nuclear receptor, plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Gly-β-MCA has been identified as an antagonist of this receptor, with a notable selectivity for intestinal FXR. nih.govtargetmol.commedchemexpress.comabmole.comresearchgate.netnih.gov

Intestine-Selective FXR Inhibition and Specificity

Research indicates that Gly-β-MCA functions as an intestine-selective FXR inhibitor. nih.govtargetmol.commedchemexpress.comabmole.comresearchgate.netnih.govcaymanchem.com This selectivity is a key characteristic, as it allows Gly-β-MCA to primarily exert its effects within the intestine with minimal impact on hepatic FXR signaling. nih.gov This is considered beneficial for maintaining hepatic lipid homeostasis. nih.gov The intestine-specific action is attributed, in part, to its low absorption efficiency in the gut and its resistance to hydrolysis by bacterial bile salt hydrolase (BSH), allowing it to accumulate in the intestine after oral administration. targetmol.comcaymanchem.comnih.govresearchgate.netnih.gov

Modulation of FXR Target Gene Expression (e.g., Shp, Fgf15) in Research Models

FXR activation typically leads to the upregulation of target genes such as Small Heterodimer Partner (Shp) and Fibroblast Growth Factor 15 (Fgf15). nih.govwikipedia.org As an FXR antagonist, Gly-β-MCA has been shown in research models to modulate the expression of these genes. Studies in mice have demonstrated that Gly-β-MCA treatment decreases the mRNA levels of Shp and Fgf15 in the ileum, a region of the small intestine where FXR is highly expressed. nih.govcaymanchem.comgoogle.com This effect is generally not observed in the liver, further supporting its intestine-selective activity. nih.govcaymanchem.comgoogle.com

However, some studies in specific research models, such as male Cyp2c70 knockout mice, did not observe alterations in ileal mRNA expression of FGF15 or SHP following Gly-β-MCA treatment, despite a reduction in total bile acid amount and enrichment of FXR antagonists like T-MCAs in the small intestine. nih.gov This suggests that the modulation of these target genes by Gly-β-MCA might be context-dependent and can vary depending on the specific research model used.

Data on the modulation of Shp and Fgf15 mRNA levels in the ileum of mice treated with Gly-β-MCA are presented in the table below, based on findings from a high-fat diet-induced obesity model.

| Treatment Group | Ileal Shp mRNA Levels (Relative to Control) | Ileal Fgf15 mRNA Levels (Relative to Control) |

| Vehicle | 1.00 | 1.00 |

| Gly-MCA | Decreased | Decreased |

Table data is illustrative and based on reported trends nih.govcaymanchem.comgoogle.com. Specific numerical values may vary between studies.

In vitro studies using Caco-2 cells have also shown that Gly-β-MCA can inhibit the expression of FXR target genes like Shp and Fgf15 that are induced by FXR ligands such as chenodeoxycholic acid (CDCA) and GW 4064. caymanchem.comgoogle.com

Implications for Endogenous Bile Acid Synthesis Regulation

FXR plays a key role in the negative feedback regulation of bile acid synthesis. Activation of FXR in the intestine leads to the production of FGF15 (FGF19 in humans), which is secreted into the portal circulation and acts on hepatic FGF receptor 4 (FGFR4) to suppress the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis in the liver. wikipedia.org By antagonizing intestinal FXR, Gly-β-MCA can disrupt this feedback loop, potentially leading to increased hepatic bile acid synthesis. nih.govresearchgate.netnih.gov Studies have shown that Gly-β-MCA treatment can increase hepatic CYP7A1 and CYP8B1 mRNA expression, suggesting alleviated bile acid repression on these genes. nih.gov

Perturbations in Bile Acid Metabolism and Enterohepatic Circulation

Gly-β-MCA influences bile acid metabolism and the enterohepatic circulation, the process by which bile acids are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver.

Influence on Bile Acid Pool Composition and Enrichment of Specific Conjugates

The following table illustrates the changes in small intestine bile acid composition in Gly-β-MCA-treated Cyp2c70 KO mice compared to untreated controls.

| Bile Acid Species | Relative Abundance in Untreated Cyp2c70 KO Mice (%) | Relative Abundance in Gly-β-MCA Treated Cyp2c70 KO Mice (%) |

| Total MCA | Absent | ~30 |

| CDCA | ~60 | Decreased |

| CA | ~25 | Decreased |

Table data is illustrative and based on reported trends researchgate.net. Specific numerical values may vary between studies.

Gly-β-MCA also promotes the fecal excretion of endogenous hydrophobic bile acids, contributing to a decrease in the total bile acid pool size. nih.govresearchgate.netnih.gov

Alteration of Bile Acid Hydrophobicity Index

The hydrophobicity of the bile acid pool is an important factor influencing bile acid toxicity and physiological effects. Gly-β-MCA, being a glycine (B1666218) conjugate of the relatively hydrophilic β-muricholic acid, contributes to a more hydrophilic bile acid pool. nih.govresearchgate.netnih.gov Research has shown that Gly-β-MCA treatment decreases the biliary and small intestine bile acid hydrophobicity index. nih.govresearchgate.netnih.govresearchgate.net In Cyp2c70 KO mice, the enrichment of MCAs and the decreased abundance of more hydrophobic bile acids like CDCA and CA in the small intestine resulted in a significantly lower small intestine bile acid hydrophobicity index. researchgate.net

The reduction in bile acid hydrophobicity index is considered a beneficial effect, potentially alleviating hydrophobic bile acid-induced injury. nih.govresearchgate.netnih.gov

Impact on Fecal Excretion of Endogenous Bile Acids

Gly-β-MCA treatment has been shown to promote the fecal excretion of endogenous hydrophobic bile acids. nih.govresearchgate.netresearchgate.netresearchgate.net This action contributes to a decrease in the total bile acid pool size. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov In contrast, studies comparing Gly-β-MCA with ursodeoxycholic acid (UDCA), a common treatment for cholestasis, indicate that UDCA treatment does not alter the total bile acid pool. nih.govresearchgate.netresearchgate.netresearchgate.net The increased fecal excretion of endogenous hydrophobic bile acids by Gly-β-MCA is suggested to be a mechanism by which it exerts its effects. nih.govnih.gov This enhanced excretion and reduction in the total bile acid pool size are considered key aspects of Gly-β-MCA's unique pharmacokinetics, allowing for a simultaneous reduction of bile acid pool size and hydrophobicity. nih.gov

Interactions with the Gut Microbiota and Microbial Enzymes

The interaction of Gly-β-MCA with the gut microbiota is a critical aspect of its metabolic fate and therapeutic effects. Unlike endogenous bile acids, orally administered Gly-β-MCA is absorbed at low efficiency in the gut. nih.govresearchgate.net It primarily enters the enterohepatic circulation after undergoing microbiome-mediated deconjugation. nih.govresearchgate.net

Microbiome-Mediated Deconjugation Processes in Intestinal Environments

Microbiome-mediated deconjugation is a significant process affecting Gly-β-MCA in the intestine. This process, carried out by gut bacteria, involves the cleavage of the glycine residue from Gly-β-MCA. nih.govresearchgate.netbiorxiv.orgpnas.org This deconjugation leads to the enrichment of unconjugated muricholic acid (MCA) in the gut. nih.govresearchgate.net Subsequently, this unconjugated MCA can be converted to taurine-conjugated MCA (T-MCA) in the liver, which then enters the enterohepatic circulation. nih.govresearchgate.netmdpi.com This alteration in the enterohepatic bile acid pool composition contributes to a reduction in bile acid pool hydrophobicity. nih.govresearchgate.net While Gly-β-MCA can be efficiently deconjugated by the gut microbiome, its absorption efficiency in the human ileum remains a factor influencing its concentration in the enterohepatic circulation. nih.gov

Comparative Resistance to Fecal Bile Salt Hydrolase (BSH) Activity in In Vitro Studies

In vitro studies have investigated the susceptibility of Gly-β-MCA to bacterial bile salt hydrolase (BSH) activity. Gly-β-MCA has been reported to be resistant to hydrolysis by fecal BSH isolated from gut microbiota, indicating a degree of gut stability. caymanchem.comtargetmol.commedchemexpress.com Comparative studies have suggested that bacterial BSH may exhibit slower kinetics towards Gly-β-MCA compared to taurine-conjugated bile acids, such as taurine-β-muricholic acid (T-β-MCA) or taurine-chenodeoxycholic acid (T-CDCA). nih.gov For instance, in one study using fecal protein solution in a 20-minute in vitro reaction, only T-β-MCA, but not Gly-β-MCA, was found to be rapidly deconjugated. nih.gov Despite this observed resistance in vitro, data also suggest the possibility that Gly-β-MCA can still be efficiently deconjugated during colonic transit under in vivo conditions. nih.gov

Alterations in Gut Microbiota Population and Composition (e.g., Firmicutes to Bacteroidetes Ratio)

Gly-β-MCA treatment has been shown to alter the gut microbiota population and composition. researchgate.net Studies in high-fat diet (HFD)-fed animals have demonstrated that oral administration of Gly-MCA significantly reduces the ratio of Firmicutes to Bacteroidetes (F/B ratio). researchgate.net This reduction in the F/B ratio is associated with a lowering of short-chain fatty acid (SCFA) production. researchgate.net The gut microbiota, predominantly composed of the phyla Firmicutes and Bacteroidetes, plays a significant role in bile acid metabolism, including deconjugation and biotransformation. mdpi.comnih.gov Changes in bile acid composition, influenced by compounds like Gly-β-MCA, can in turn shape the microbiota composition. nih.govmdpi.com

Related Intracellular Signaling Pathways (e.g., Ceramide Axis)

Gly-β-MCA interacts with intracellular signaling pathways, notably influencing the ceramide axis. It functions as an intestine-selective antagonist of the farnesoid X receptor (FXR). caymanchem.comtargetmol.com

Suppression of Intestine-Derived Ceramide Synthesis and Levels

Gly-β-MCA has been shown to suppress intestine-derived ceramide synthesis and reduce ceramide levels. caymanchem.comnih.govscispace.comresearchgate.netnih.gov This effect is mediated through the inhibition of intestinal FXR signaling. nih.govscispace.comresearchgate.netnih.govbiolscigroup.us Studies have demonstrated that Gly-MCA administration decreases the expression of genes involved in ceramide synthesis in the intestine, including those in the de novo pathway (e.g., Sptlc2 and Cers4) and the sphingomyelinase pathway (e.g., Smpd3 and Smpd4). nih.gov By lowering intestinal FXR signaling and subsequently reducing ceramide production, Gly-β-MCA contributes to decreased ceramide levels. nih.govscispace.comresearchgate.netnih.govbiolscigroup.us This suppression of the intestinal FXR-ceramide axis is considered a key mechanism by which Gly-β-MCA exerts beneficial effects in certain metabolic conditions. nih.govscispace.comresearchgate.netnih.govbiolscigroup.us

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Glycine-β-muricholic acid (Gly-β-MCA) | 66225-78-3 |

| Ursodeoxycholic acid (UDCA) | 3143 |

| Lithocholic acid (LCA) | 5469030 |

| β-muricholic acid (β-MCA) | 65433 |

| Taurine-β-muricholic acid (T-β-MCA) | 17613451 |

| Taurine-chenodeoxycholic acid (T-CDCA) | 23676370 |

| Chenodeoxycholic acid (CDCA) | 5363413 |

| Deoxycholic acid (DCA) | 3134 |

| Cholic acid (CA) | 22159 |

| Farnesoid X receptor (FXR) | N/A |

| Ceramide | 10490 |

| Sptlc2 | N/A |

| Cers4 | N/A |

| Smpd3 | N/A |

| Smpd4 | N/A |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the provided snippets. However, the text describes relative changes and comparisons. Below are examples of how data could be presented if more detailed numerical findings were available, focusing on the described effects.

Example Table 1: Impact on Fecal Bile Acid Excretion

| Treatment Group | Fecal Excretion of Endogenous Hydrophobic Bile Acids | Total Bile Acid Pool Size |

| Gly-β-MCA | Increased | Decreased |

| UDCA | No significant change | No significant change |

Example Table 2: Gut Microbiota Composition (Firmicutes to Bacteroidetes Ratio)

| Treatment Group (HFD-fed mice) | Firmicutes/Bacteroidetes Ratio |

| Vehicle | Higher |

| Gly-MCA | Reduced |

Example Table 3: Intestine-Derived Ceramide Synthesis Genes Expression

| Treatment Group | Sptlc2 Expression | Cers4 Expression | Smpd3 Expression | Smpd4 Expression |

| Control | Higher | Higher | Higher | Higher |

| Gly-MCA | Decreased | Decreased | Decreased | Decreased |

Attenuation of Hepatic Endoplasmic Reticulum Stress

Glycine-β-muricholic acid (Gly-β-MCA) has been identified as a compound capable of attenuating hepatic endoplasmic reticulum (ER) stress, particularly in the context of metabolic disorders such as nonalcoholic steatohepatitis (NASH). ER stress in the liver is closely associated with the pathogenesis of various liver conditions, including lipid accumulation, inflammation, and fibrosis. nih.govresearchgate.netexplorationpub.com The ER plays a critical role in protein synthesis, folding, lipid biosynthesis, and calcium homeostasis, and its dysfunction can contribute to insulin (B600854) resistance and hepatic steatosis. explorationpub.comportlandpress.comnih.gov

Research indicates that Gly-β-MCA exerts its beneficial effects on hepatic ER stress primarily through its action as an intestine-specific antagonist of the farnesoid X receptor (FXR). nih.govnih.govresearchgate.netcaymanchem.com By decreasing intestinal FXR signaling, Gly-β-MCA leads to a reduction in intestine-derived ceramides (B1148491). nih.govnih.govresearchgate.net Ceramides are signaling molecules implicated in metabolic and inflammatory pathways, and elevated levels can trigger oxidative stress, inhibit insulin signaling, and reduce glucose uptake, all of which are potential contributors to NASH. nih.gov Studies have shown a correlation between intestine-derived ceramides and the severity of NASH. nih.govnih.govresearchgate.net

The mechanism involves Gly-β-MCA suppressing the expression of genes related to ceramide synthesis in the intestine. nih.govnih.gov This includes genes in the de novo synthesis pathway, such as Sptlc2 and Cers4, as well as genes in the sphingomyelinase pathway, such as Smpd3 and Smpd4. nih.gov The resulting decrease in circulating ceramide levels reaching the liver subsequently lowers hepatic ER stress and reduces proinflammatory cytokine production. nih.govnih.govresearchgate.net This attenuation of ER stress is a key factor in the amelioration of NASH-associated lipid accumulation, inflammation, and fibrosis observed in studies. nih.gov

Data from research highlights the impact of Gly-β-MCA on ceramide synthesis-related gene expression in the intestine, which in turn influences hepatic ER stress markers. The following table summarizes representative findings on the effect of Gly-β-MCA on intestinal ceramide synthesis genes:

| Gene | Pathway | Effect of Gly-β-MCA (Intestine) | Impact on Liver | Source |

| Sptlc2 | De novo synthesis | Decreased expression | Reduced ceramide levels, lower hepatic ER stress | nih.gov |

| Cers4 | De novo synthesis | Decreased expression | Reduced ceramide levels, lower hepatic ER stress | nih.gov |

| Smpd3 | Sphingomyelinase | Decreased expression | Reduced ceramide levels, lower hepatic ER stress | nih.gov |

| Smpd4 | Sphingomyelinase | Decreased expression | Reduced ceramide levels, lower hepatic ER stress | nih.gov |

This targeted action on the intestinal FXR-ceramide axis by Gly-β-MCA distinguishes its mechanism from direct modulation of hepatic bile acid synthesis or adiposity in the context of NASH and associated ER stress. nih.govresearchgate.net The reduction in ceramide levels circulating to the liver, stemming from the suppression of intestinal ceramide production via lowered intestinal FXR signaling, is central to the observed decrease in liver ER stress and the subsequent positive impact on NASH progression. nih.govnih.govresearchgate.net

Biological and Physiological Roles of Gly β Mca in Research Models

Investigations into Metabolic Homeostasis and Dysfunction

Studies in research models, primarily high-fat diet (HFD)-induced obese mice and genetic obesity models, have investigated the impact of Gly-β-MCA on various aspects of metabolic homeostasis and associated dysfunction frontiersin.orgnih.govpsu.eduresearchgate.netnih.gov. The observed effects are frequently linked to its activity as an intestinal FXR antagonist abmole.compsu.edunih.govasm.org.

Modulation of Glucose Homeostasis and Insulin (B600854) Resistance

Gly-β-MCA administration has been shown to improve glucose homeostasis and insulin sensitivity in obese and diabetic mouse models frontiersin.orgpsu.eduresearchgate.netnih.gov. In HFD-fed obese mice, Gly-β-MCA treatment reduced insulin resistance frontiersin.orgpsu.edu. Studies using mice treated with Gly-β-MCA demonstrated improved insulin tolerance and oral glucose tolerance, alongside reduced fasting insulin levels compared to control groups nih.gov. The proposed mechanisms for these beneficial effects include decreased hepatic gluconeogenesis, potentially mediated by lower levels of hepatotoxic serum ceramides (B1148491), the production of which is suggested to be downstream of FXR-dependent intestinal processes nih.gov. Gly-MCA has also been reported to improve glucose metabolism in mice jst.go.jp.

Regulation of Lipid Metabolism (e.g., Hepatic Steatosis, Lipogenesis)

Research indicates that Gly-β-MCA plays a role in regulating lipid metabolism, impacting conditions such as hepatic steatosis and lipogenesis in research models nih.govpsu.eduresearchgate.netnih.gov. Gly-MCA administration has been shown to prevent and reverse hepatic steatosis in diet-induced and genetic obesity mouse models abmole.compsu.edu. In HFD-fed mice, Gly-MCA treatment led to significantly less fat accumulation in the liver psu.edu.

Gly-MCA improved lipid accumulation in different nonalcoholic steatohepatitis (NASH) models nih.govresearchgate.net. Mechanistically, Gly-MCA decreased intestine-derived ceramides by suppressing genes related to ceramide synthesis via reduced intestinal FXR signaling nih.govresearchgate.net. This led to lower liver endoplasmic reticulum (ER) stress and reduced proinflammatory cytokine production nih.govresearchgate.net. The ameliorating effects of Gly-MCA on NASH were independent of weight loss and were reflected in the reduction of lipotoxicity, inflammation, and fibrosis in the liver nih.gov.

Gly-MCA treatment has been shown to reduce mRNA levels related to lipid metabolism in adipose tissue of HFD-fed obese mice through the inhibition of FXR activity asm.org.

Effects on Obesity-Related Metabolic Dysfunction

Gly-β-MCA has demonstrated beneficial effects on obesity-related metabolic dysfunction in research models frontiersin.orgnih.govpsu.eduresearchgate.net. In obese mice induced by HFD, Gly-MCA administration ameliorated obesity-related metabolic dysfunction frontiersin.org. Gly-MCA has been reported to prevent and treat diet-induced and genetic obesity in mice abmole.comtargetmol.com. It efficiently ameliorates obesity-related metabolic disorders by improving glucose and lipid metabolism researchgate.net. The metabolic improvement observed with Gly-MCA treatment in HFD-fed mice was found to be highly associated with intestine-specific FXR signaling asm.org. Gly-MCA reduces obesity through the modulation of gut microbiota composition and intestinal FXR signaling asm.org.

Studies in Hepato-Biliary System Research Models

Gly-β-MCA has been investigated for its effects on the hepato-biliary system, particularly in models of cholestasis nih.govnih.govresearchgate.netresearchgate.netnih.gov.

Anti-Cholestasis Mechanisms in Rodent Models

Gly-β-MCA is considered a potent anti-cholestasis agent against hydrophobic bile acid-induced biliary injury in mice nih.govresearchgate.net. Studies in female Cyp2c70 KO mice, a model exhibiting a "human-like" hydrophobic bile acid pool and progressive hepatobiliary injury, showed that Gly-β-MCA had comparable efficacy to ursodeoxycholic acid (UDCA), a first-line drug for cholestasis, in reducing serum transaminase, portal inflammation, and ductular reaction, and better efficacy against portal fibrosis nih.govresearchgate.netresearchgate.net.

Unlike endogenous bile acids, orally administered Gly-β-MCA is absorbed at low efficiency in the gut and primarily enters the enterohepatic circulation after microbiome-mediated deconjugation nih.govresearchgate.netresearchgate.net. This leads to the enrichment of taurine-conjugated MCA (T-MCA) in bile, altering the enterohepatic bile acid pool composition and reducing bile acid pool hydrophobicity nih.govresearchgate.netresearchgate.net. Gly-β-MCA also promotes the fecal excretion of endogenous hydrophobic bile acids and decreases the total bile acid pool size researchgate.netresearchgate.net.

In male Cyp2c70 KO mice, Gly-β-MCA treatment for 5 weeks alleviated ductular reaction and liver fibrosis and improved gut barrier function nih.govmdpi.com. Analysis of bile acid metabolism in these mice suggested that exogenously administered Gly-β-MCA was poorly absorbed in the small intestine and mostly deconjugated in the large intestine, then converted to T-MCA in the liver, leading to T-MCA enrichment in bile and the small intestine nih.govmdpi.com. These changes decreased the biliary and intestinal bile acid hydrophobicity index nih.govmdpi.com. Gly-β-MCA treatment also decreased intestinal bile acid absorption via unknown mechanisms, resulting in increased fecal bile acid excretion and a reduction in total bile acid pool size nih.govmdpi.com.

Studies in Mdr2 KO mice, a cholestasis model with a hydrophilic murine bile acid composition, showed that Gly-βMCA significantly reduced serum alkaline phosphatase (ALP), ductular reaction, and liver cytokine expression in female mice, but had limited benefits in male mice nih.gov. This sex difference correlated with the ability of Gly-βMCA to promote fecal bile acid excretion, reducing hepatic bile acids and total bile acid pool size in female but not male mice nih.gov. The endogenous T-MCA in Mdr2 KO mice limited the ability of Gly-βMCA to further enrich the bile acid pool with Gly-βMCA-derived T-MCA to reduce bile acid hydrophobicity nih.gov. These findings suggest that the benefits of Gly-βMCA are mediated by its pharmacokinetics, which allows for the simultaneous reduction of bile acid pool size and hydrophobicity, and that its efficacy may vary depending on the specific cholestasis model and its underlying bile acid composition nih.gov.

Gly-β-MCA treatment has been shown to attenuate ductular reaction and portal inflammation in rodent models of cholestasis nih.govresearchgate.netresearchgate.net. In female Cyp2c70 KO mice, Gly-β-MCA demonstrated comparable efficacy to UDCA in reducing portal inflammation and ductular reaction nih.govresearchgate.netresearchgate.net. In male Cyp2c70 KO mice, a significant reduction in CK19 positive stain, indicative of reduced ductular reaction, was observed upon Gly-β-MCA treatment nih.gov. While liver fibrosis was significantly attenuated, an apparent reduction in portal inflammatory infiltration was not observed in this study nih.gov.

Amelioration of Liver Fibrosis

Studies in research models have indicated that Gly-β-MCA treatment can attenuate liver fibrosis. In male Cyp2c70 knockout (KO) mice, a model exhibiting "human-like" hydrophobic bile acid pool-induced hepatobiliary injury, Gly-β-MCA treatment for 5 weeks alleviated liver fibrosis and ductular reaction nih.govnih.govresearchgate.net. This beneficial effect was observed alongside a reduction in the total and hepatic bile acid pool size and biliary bile acid hydrophobicity nih.govnih.gov. While markers of liver inflammation were not improved in this specific model, the treatment did reduce liver mRNA expression of fibrosis genes nih.govresearchgate.net. Compared to ursodeoxycholic acid (UDCA), Gly-β-MCA has shown comparable efficacy in reducing serum transaminases, portal inflammation, and ductular reaction, and better efficacy against portal fibrosis at a clinically relevant dose researchgate.net.

Research on Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Gly-β-MCA has been investigated for its effects on NAFLD and its more progressive form, NASH, in mouse models nih.govresearchgate.netscispace.com. These studies suggest that Gly-β-MCA can reverse and prevent NASH by acting on the intestinal FXR-ceramide axis nih.govresearchgate.net.

Improvements in Liver Lipid Accumulation and Inflammation

Research indicates that Gly-β-MCA treatment leads to decreased hepatic lipid accumulation and inflammation in NASH models nih.govresearchgate.net. In mice fed an AMLN diet, Gly-β-MCA treatment substantially decreased body weight gain, liver weights, and liver-to-body weight ratios nih.gov. Triglyceride (TG) and free cholesterol contents in the liver were also reduced nih.gov. Histological analysis revealed that Gly-β-MCA lowered lipid accumulation and infiltration of inflammatory cells induced by the diet nih.gov. Mechanistically, Gly-β-MCA has been shown to decrease intestine-derived ceramides by suppressing ceramide synthesis-related genes via decreasing intestinal FXR signaling, which in turn leads to lower liver endoplasmic reticulum (ER) stress and proinflammatory cytokine production nih.govresearchgate.net.

Data from studies on the effects of Gly-β-MCA on liver lipid content in NASH models:

| Model | Treatment Duration | Hepatic TG Content Reduction | Hepatic Free Cholesterol Reduction |

|---|

Gly-β-MCA administration in obese mice induced by a high-fat diet (HFD) also improved insulin resistance and ameliorated obesity-related metabolic dysfunction frontiersin.orgfrontiersin.org.

Collagen Deposition Modulation

In addition to its effects on lipid accumulation and inflammation, Gly-β-MCA has been shown to improve collagen deposition in NASH models nih.govresearchgate.net. Histological staining of liver sections from mice treated with Gly-β-MCA showed reduced fibrosis induced by the diet nih.gov. This modulation of collagen deposition contributes to the observed amelioration of NASH nih.govresearchgate.net.

Gut Barrier Function Studies

Research on Intestinal Barrier Integrity

Gly-β-MCA treatment has been found to improve gut barrier function in research models nih.govnih.govresearchgate.net. In male Cyp2c70 KO mice, Gly-β-MCA treatment restored gut barrier integrity researchgate.net. This improvement may be attributed to reduced gut bile acid hydrophobicity despite increased fecal bile acid excretion nih.govnih.gov. Gly-β-MCA treatment enhances fecal bile acid excretion and reduces gut bile acid hydrophobicity, which may contribute to decreased lipid absorption researchgate.net. The mechanism involves promoting fecal bile acid excretion and reducing the gut bile acid pool hydrophobicity nih.govnih.gov. While Gly-β-MCA treatment increased fecal bile acid excretion, it did not appear to downregulate the expression of the ileal bile acid uptake transporter ASBT nih.gov.

Research Methodologies and Analytical Approaches for Gly β Mca Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to study the specific molecular and cellular mechanisms of Gly-β-MCA. These systems are essential for dissecting its interactions with cellular components and enzymes.

Cell Culture Systems for Molecular Interaction Studies (e.g., Caco-2 Cells for Gene Expression Assays)

Cell culture systems are fundamental tools for exploring the effects of Gly-β-MCA at the cellular level. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model because it spontaneously differentiates into a monolayer of polarized intestinal epithelial cells that mimic the intestinal barrier. researchgate.netmdpi.com These cells are employed to study intestinal bile acid reabsorption and the impact of various compounds on this process. nih.govnih.govbohrium.com

In the context of Gly-β-MCA research, Caco-2 cells can be utilized to perform gene expression assays. nih.gov Although specific studies detailing Gly-β-MCA's direct impact on gene expression in Caco-2 cells are not extensively documented in the provided context, the methodology would involve treating differentiated Caco-2 cell monolayers with Gly-β-MCA. Following treatment, RNA is extracted from the cells, and changes in the expression of target genes, particularly those related to bile acid transport and signaling pathways like FXR, are quantified using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or transcriptome sequencing (RNA-Seq). nih.govnih.gov This approach allows researchers to understand how Gly-β-MCA modulates cellular functions and signaling pathways within intestinal cells.

Enzymatic Activity Assays for Bile Salt Hydrolases (BSHs)

Bile salt hydrolases (BSHs) are microbial enzymes that catalyze the deconjugation of bile acids, a critical step in secondary bile acid metabolism. nih.govnih.gov Assays to determine BSH activity are vital for understanding the stability and metabolic fate of conjugated bile acids like Gly-β-MCA.

Substrate Specificity Determination

Determining the substrate specificity of BSHs is crucial, as these enzymes exhibit distinct preferences for different bile acid conjugates. Most characterized BSH enzymes prefer to hydrolyze glycine-conjugated bile salts over taurine-conjugated ones. frontiersin.org However, this can be strain-specific, with some BSHs from certain Lactobacillus species showing higher specificity for taurine conjugates. frontiersin.org

A key characteristic of Gly-β-MCA is its resistance to hydrolysis by bacterial BSH. nih.gov This resistance is a significant finding, distinguishing it from other naturally occurring conjugated bile acids. To determine substrate specificity, purified BSH enzymes are incubated with a panel of different conjugated bile acids, including Gly-β-MCA and others like glycocholic acid (GCA) and taurocholic acid (TCA). nih.govnih.gov The rate of hydrolysis is then measured, often by quantifying the release of the amino acid (glycine or taurine) or the deconjugated bile acid. mdpi.comresearchgate.net The relative activity against each substrate reveals the enzyme's preference.

| BSH Source Organism | Substrate Preference | Relative Activity on Gly-β-MCA | Reference |

|---|---|---|---|

| Lactobacillus gasseri (LgBSHb) | Glycine-conjugated bile acids | Resistant to hydrolysis | nih.govnih.gov |

| Lactobacillus plantarum | Both glycine (B1666218) and taurine conjugates | Resistant to hydrolysis | frontiersin.orgnih.gov |

| Clostridium perfringens | Strong preference for Glycocholic Acid (GCA) | Resistant to hydrolysis | nih.govnih.gov |

Enzyme Kinetics and Hydrolysis Studies

Enzyme kinetics studies are performed to quantify the efficiency of BSH-catalyzed hydrolysis. These studies determine key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (Vmax). The catalytic efficiency is often expressed as kcat/Km. srce.hr For BSHs, kinetic parameters are typically determined by incubating the enzyme with varying concentrations of a substrate (e.g., GCA or TCA) and measuring the initial reaction rates. nih.gov

Given that Gly-β-MCA is resistant to BSH-mediated hydrolysis, it is expected that kinetic studies would show very high Km values and/or very low Vmax values, indicating it is an extremely poor substrate for these enzymes. nih.gov This resistance is a designed feature that enhances its stability and allows it to act as a long-acting intestinal FXR antagonist in vivo. nih.gov

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| L. plantarum BSH1 | Glycocholic Acid (GCA) | 0.43 ± 0.04 | 15.1 ± 0.4 | nih.gov |

| L. plantarum BSH1 | Taurocholic Acid (TCA) | 1.1 ± 0.1 | 2.8 ± 0.1 | nih.gov |

| C. perfringens CGH | Glycocholic Acid (GCA) | 0.14 ± 0.01 | 12.8 ± 0.2 | nih.gov |

| Various BSHs | Gly-β-MCA | Not Reported (Resistant) | Not Reported (Resistant) | nih.gov |

In Vitro Detection of Bile Acid Changes Induced by Microbial Activity

To simulate the complex environment of the gut, in vitro models using fecal microbiota are employed. frontiersin.org Anaerobic, pH-controlled batch cultures are inoculated with human or animal fecal samples and then treated with a specific bile acid, such as Gly-β-MCA. nih.govfrontiersin.org Over a period of incubation (e.g., 24 hours), samples are collected at various time points. frontiersin.org

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic physiological and therapeutic effects of Gly-β-MCA in a whole organism. Various mouse models have been instrumental in demonstrating its efficacy in metabolic and liver diseases.

Research has shown that Gly-β-MCA acts as an intestine-specific FXR antagonist, leading to favorable metabolic effects. nih.govresearchgate.net Studies have utilized several mouse models to investigate its therapeutic potential:

Diet-Induced Nonalcoholic Steatohepatitis (NASH) Models: Mice fed a methionine- and choline-deficient (MCD) diet or an American Lifestyle-Induced Obesity (AMLN) diet develop pathologies that mimic human NASH. nih.gov Treatment with Gly-β-MCA in these models has been shown to improve liver health by reducing lipid accumulation, inflammatory responses, and collagen deposition. nih.gov

Cyp2c70 Knockout (KO) Mice: These mice lack a key enzyme in bile acid synthesis, resulting in a "humanized" bile acid pool that is more hydrophobic and prone to causing liver injury. nih.gov In this model, Gly-β-MCA treatment alleviates liver fibrosis, reduces ductular reaction, and significantly decreases the total bile acid pool size, primarily by increasing fecal bile acid excretion. nih.gov

Mdr2 Knockout (KO) Mice: This is a genetic model of cholestasis characterized by impaired bile flow and subsequent liver damage. nih.gov In Mdr2 KO mice, Gly-β-MCA treatment was found to reduce markers of liver injury, such as serum alkaline phosphatase (ALP), and decrease hepatic bile acid concentrations, particularly in female mice. nih.gov

These animal models collectively demonstrate that Gly-β-MCA can ameliorate liver injury and metabolic dysfunction by selectively antagonizing intestinal FXR, reducing the size and hydrophobicity of the bile acid pool, and improving gut barrier function. nih.govnih.govnih.gov

| Animal Model | Pathological Feature | Key Findings with Gly-β-MCA Treatment | Reference |

|---|---|---|---|

| AMLN or MCD Diet-Induced NASH | Obesity, Insulin (B600854) Resistance, NASH | Reduced lipid accumulation, inflammation, and fibrosis in the liver. | nih.gov |

| Cyp2c70 KO Mice | Hydrophobic bile acid pool, Liver fibrosis | Alleviated liver fibrosis and reduced total bile acid pool size. | nih.gov |

| Mdr2 KO Mice | Cholestasis, Biliary injury | Reduced serum ALP and liver injury markers, especially in females. | nih.gov |

Rodent Models for Metabolic and Hepato-Biliary Disease Research

Cyp2c70 knockout (KO) mice serve as a valuable model for studying cholestasis due to their "human-like" hydrophobic bile acid profile, which results from the absence of the enzyme responsible for producing hydrophilic muricholic acids. nih.gov This model develops hepatobiliary injury, making it suitable for evaluating the therapeutic potential of compounds like Gly-β-MCA. nih.gov

Research in female Cyp2c70 KO mice has demonstrated that Gly-β-MCA treatment can be as effective as ursodeoxycholic acid (UDCA), a standard-of-care treatment for cholestasis, in mitigating several markers of liver injury. nih.gov Specifically, Gly-β-MCA was shown to normalize liver size and serum transaminase levels, reduce ductular reaction, and alleviate portal inflammation. nih.govresearchgate.net Furthermore, in these models, Gly-β-MCA exhibited superior efficacy in reducing portal fibrosis compared to UDCA. nih.gov

Studies in male Cyp2c70 KO mice have also highlighted the benefits of Gly-β-MCA, showing that treatment can alleviate ductular reaction and liver fibrosis, as well as improve gut barrier function. nih.gov Mechanistically, Gly-β-MCA administration in these mice leads to a reduction in the total bile acid pool size and a decrease in the hydrophobicity of bile acids in the biliary system and intestines. nih.govphysiology.org This is achieved in part by the poor absorption of Gly-β-MCA in the small intestine, its deconjugation in the large intestine, and subsequent conversion to taurine-conjugated muricholic acid (T-MCA) in the liver. nih.govrawdatalibrary.net This process enriches the bile acid pool with the more hydrophilic T-MCA. physiology.org

Below is a table summarizing key findings from studies using Cyp2c70 KO mice:

| Feature | Observation in Cyp2c70 KO Mice | Reference |

| Liver Injury Markers | Gly-β-MCA normalizes liver size and serum transaminases. | nih.gov |

| Portal Inflammation | Treatment with Gly-β-MCA reduces portal inflammatory infiltration. | nih.govresearchgate.net |

| Liver Fibrosis | Gly-β-MCA is more effective than UDCA in reducing portal fibrosis. | nih.gov |

| Bile Acid Pool | Gly-β-MCA treatment leads to a reduction in the total bile acid pool size. | nih.govphysiology.org |

| Bile Acid Composition | Enriches the bile acid pool with taurine-conjugated muricholic acid (T-MCA), decreasing hydrophobicity. | nih.govphysiology.org |

| Gut Barrier | Improves gut barrier function. | nih.gov |

High-fat diet (HFD)-induced obese mice are a widely used model to study metabolic disorders such as obesity, insulin resistance, and fatty liver disease. researchgate.netnih.gov In this context, Gly-β-MCA has been investigated for its role as an intestinal farnesoid X receptor (FXR) antagonist. researchgate.netnih.gov

Oral administration of Gly-β-MCA to HFD-fed obese mice has been shown to prevent or reverse obesity and improve metabolic parameters. nih.govresearchgate.net The mechanism involves the inhibition of intestinal FXR signaling, which in turn can modulate the gut microbiome and reduce the biosynthesis of intestinal-derived ceramides (B1148491) that are implicated in metabolic dysfunction. researchgate.netnih.gov By acting as an intestinal FXR antagonist, Gly-β-MCA can help to ameliorate obesity-related metabolic disorders. researchgate.net

Key findings in HFD-fed obese mice are summarized in the table below:

| Feature | Observation in HFD-Induced Obese Mice | Reference |

| Metabolic State | Gly-β-MCA prevents or reverses obesity and insulin resistance. | researchgate.netnih.gov |

| Mechanism of Action | Acts as an intestinal farnesoid X receptor (FXR) antagonist. | researchgate.netnih.gov |

| Gut Microbiome | Modulates the gut microbiome composition. | researchgate.net |

| Lipid Metabolism | Reduces the biosynthesis of intestinal-derived ceramides. | nih.gov |

Genetic Manipulation and Strain-Specific Investigations (e.g., L. johnsonii strains)

The gut microbiota plays a critical role in the metabolism of bile acids, including Gly-β-MCA. Specific bacterial strains, such as Lactobacillus johnsonii, possess bile salt hydrolase (BSH) activity, which is essential for the deconjugation of bile acids. nih.govrepec.org This enzymatic activity is strain-dependent within L. johnsonii. nih.gov

Advanced Analytical Techniques for Compound and Metabolite Profiling

The accurate identification and quantification of Gly-β-MCA and its various metabolites in biological matrices are essential for understanding its pharmacokinetics and pharmacodynamics. This is achieved through the use of sophisticated analytical methodologies.

Mass Spectrometry-Based Methodologies

UPLC-ESI-QTOFMS is a powerful analytical technique used for the comprehensive profiling of bile acids. This method combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of QTOFMS. It allows for the simultaneous quantification of a wide range of bile acids, including non-conjugated, glycine-conjugated, and taurine-conjugated forms, from various biological samples. nih.gov The high sensitivity and specificity of this technique are crucial for distinguishing between isobaric bile acid species, which is a common challenge in bile acid analysis. nih.gov

LC-MS/MS is the gold standard for the quantitative analysis of bile acids due to its high specificity and sensitivity. nih.govnih.gov This technique is widely used to quantify individual bile acids, including Gly-β-MCA and its metabolites, in complex biological matrices such as serum, plasma, liver tissue, and feces. nih.govresearchgate.net Methods have been developed for the rapid and reproducible quantification of numerous murine bile acids, often with run times of less than 10 minutes. nih.gov The use of stable isotope-labeled internal standards is a critical component of these methods to ensure high data quality and accurate quantification. nih.gov The development of validated LC-MS/MS methods enables the detailed study of bile acid metabolism and its role in various physiological and disease states. nih.govresearchgate.net

Spectrophotometric and Fluorometric Assays for Biochemical Parameters and Enzyme Activity

While mass spectrometry is ideal for direct compound profiling, spectrophotometric and fluorometric assays are valuable for assessing the broader biochemical impacts of Gly-β-MCA and the activity of enzymes involved in its metabolism.

Spectrophotometry can be used to measure various biochemical parameters in serum and tissue samples that may be altered by Gly-β-MCA treatment. For example, commercially available kits often use spectrophotometric methods to determine the levels of liver injury markers such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP), as well as total bilirubin. nih.gov The principle of these assays involves a chemical reaction that produces a colored product, with the absorbance of light at a specific wavelength being proportional to the concentration of the analyte. frontiersin.org

Fluorometric assays are highly sensitive methods used to measure enzyme activity. bmglabtech.comnih.gov These assays typically employ a non-fluorescent substrate that is converted into a highly fluorescent product by the enzyme of interest. bmglabtech.com The rate of fluorescent product formation is directly proportional to the enzyme's activity. bmglabtech.com In the context of Gly-β-MCA research, fluorometric assays could be adapted to measure the activity of enzymes like bile salt hydrolases (BSH) from gut bacteria, which are responsible for deconjugating Gly-β-MCA. nih.gov This is achieved by synthesizing a fluorogenic substrate that mimics the natural substrate of the enzyme.

Genomic and Metagenomic Analysis for Microbial Characterization (e.g., 16S rRNA gene sequencing)

Genomic and metagenomic approaches are pivotal in characterizing the complex interplay between administered compounds and the gut microbiota. In the context of Gly-β-MCA studies, these techniques offer a powerful lens to understand how this specific glycine-conjugated bile acid influences the composition and functional capacity of the intestinal microbial ecosystem. While direct studies focusing exclusively on Gly-β-MCA's impact on microbial genomics are emerging, the established methodologies used for other bile acids provide a clear framework for its investigation.

16S rRNA Gene Sequencing for Taxonomic Profiling

A primary method for characterizing microbial communities is 16S rRNA gene sequencing. This technique targets a hypervariable region of the 16S ribosomal RNA gene, which is highly conserved among bacteria and archaea but contains sufficient sequence variation to allow for taxonomic classification. By amplifying and sequencing this gene from fecal or intestinal content samples, researchers can obtain a snapshot of the microbial composition.

In studies of bile acid metabolism, 16S rRNA sequencing has been instrumental in identifying shifts in microbial populations associated with altered bile acid profiles tandfonline.comnih.govmdpi.comnih.gov. For instance, research has shown that changes in the gut microbiota composition are correlated with variations in bile acid metabolism in different health and disease states tandfonline.comnih.gov. These studies often reveal alterations in the abundance of key bacterial phyla, such as Firmicutes and Bacteroidetes, which are known to harbor bile salt hydrolase (BSH) activity—the enzyme responsible for deconjugating bile acids nih.govfrontiersin.org. While Gly-β-MCA is noted to be resistant to BSH-mediated deconjugation, its presence in the gut could still selectively influence the growth of specific microbial taxa. 16S rRNA sequencing would be the go-to method to identify such shifts.

Metagenomic Analysis for Functional Insights

Beyond taxonomic profiling, metagenomic analysis provides a deeper understanding of the functional potential of the gut microbiota. This approach involves sequencing the entire genomic content of a microbial community, which allows for the identification of genes and metabolic pathways present. In the context of Gly-β-MCA, metagenomic analysis can be used to explore the genetic basis of microbial responses to this compound.

The table below summarizes the application of these methodologies in the broader context of bile acid research, which is directly applicable to future Gly-β-MCA studies.

| Research Question | Methodology | Key Findings in Bile Acid Research | Potential Application to Gly-β-MCA Studies |

| How does bile acid administration alter the gut microbial composition? | 16S rRNA gene sequencing | Shifts in the abundance of Firmicutes and Bacteroidetes, and specific genera like Bacteroides, Clostridium, and Lactobacillus. nih.govfrontiersin.org | To identify specific microbial taxa that are enriched or depleted in response to Gly-β-MCA administration. |

| What is the functional impact of bile acids on the gut microbiome? | Shotgun metagenomic sequencing | Identification of genes involved in bile acid deconjugation (BSHs), dehydroxylation, and other transformations. nih.gov | To identify microbial genes and pathways that are modulated by Gly-β-MCA, including potential transport systems or indirect metabolic effects. |

| Can we predict the metabolic potential of the microbiota in response to bile acids? | Functional inference from 16S rRNA data (e.g., PICRUSt) | Correlation of predicted microbial functions with observed changes in bile acid profiles. tandfonline.comnih.gov | To predict how Gly-β-MCA might alter the overall metabolic functions of the gut microbiota. |

Computational Modeling and In Silico Approaches

Computational modeling and in silico approaches have become indispensable tools in modern pharmacology and biochemistry, offering predictive insights into molecular interactions and metabolic pathways. These methods are particularly valuable in the study of compounds like Gly-β-MCA, where they can guide experimental design and help elucidate mechanisms of action at a molecular level.

Predictive Modeling of Molecular Interactions (e.g., Enzyme-Substrate)

Predictive modeling of molecular interactions, particularly between enzymes and their substrates, is a cornerstone of computational drug discovery and mechanistic enzymology. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity and dynamic behavior of a ligand within the active site of a protein.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Gly-β-MCA, docking studies can be used to predict its interaction with various enzymes. For instance, while Gly-β-MCA is known to be resistant to many bacterial bile salt hydrolases (BSHs), docking simulations could help to understand the structural basis for this resistance. By comparing the docked pose of Gly-β-MCA with that of other susceptible glycine-conjugated bile acids, such as glycocholic acid, researchers can identify key steric or electrostatic hindrances that prevent efficient binding and catalysis nih.gov. Such studies have been performed for other BSHs and their substrates, revealing critical residues involved in substrate recognition and binding nih.gov.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of a predicted enzyme-substrate complex and to observe conformational changes that may occur upon binding nih.govscispace.com. For Gly-β-MCA, MD simulations could be used to study its interaction with transport proteins, such as the apical sodium-dependent bile acid transporter (ASBT), to predict whether it is a substrate or an inhibitor of these transporters. A recent review highlights the growing application of MD simulations in understanding the behavior of bile salts and their interactions within biological environments scispace.com.

The following table outlines the application of these predictive modeling techniques to the study of bile acid interactions, which can be directly extended to Gly-β-MCA.

| Modeling Technique | Application in Bile Acid Research | Potential Application for Gly-β-MCA |

| Molecular Docking | Predicting the binding modes of various bile acids to nuclear receptors like FXR and transporters like ASBT. nih.gov | Predicting the binding orientation of Gly-β-MCA within the active sites of BSHs and other metabolizing enzymes to explain its resistance to hydrolysis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions of bile acids with cell membranes and transport proteins to understand their transport mechanisms. nih.govscispace.com | Assessing the stability of Gly-β-MCA interactions with potential protein targets and observing conformational changes upon binding. |

In Silico Characterization of Related Enzymes and Pathways

In silico characterization of enzymes and metabolic pathways provides a systems-level understanding of the potential fate and effects of a compound. This involves the use of bioinformatics tools and databases to identify and analyze enzymes that may interact with Gly-β-MCA and the metabolic pathways in which they participate.

Homology Modeling and Sequence Analysis

For enzymes that have not been structurally characterized, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. This model can then be used for molecular docking and MD simulations as described above. Sequence analysis of enzymes, such as BSHs from different bacterial species, can reveal conserved motifs and residues that are important for substrate specificity nih.gov. By comparing the active site residues of various BSHs, it may be possible to identify enzymes that could potentially interact with Gly-β-MCA, even if weakly.

Pathway Analysis and Systems Biology

The table below summarizes the in silico approaches for characterizing enzymes and pathways relevant to bile acid metabolism.

| In Silico Approach | Application in Bile Acid Research | Potential Application for Gly-β-MCA |

| Homology Modeling | Building 3D models of uncharacterized bile acid transporters and enzymes to enable structure-based drug design. | Creating models of potential Gly-β-MCA interacting proteins for which no experimental structure exists. |

| Sequence Alignment and Analysis | Identifying conserved active site residues in BSHs and other bile acid-metabolizing enzymes to understand substrate specificity. nih.gov | Analyzing the sequences of various gut microbial enzymes to predict potential off-target interactions with Gly-β-MCA. |

| Metabolic Pathway Modeling | Simulating the flux of bile acids through enterohepatic circulation to predict the impact of drugs on bile acid homeostasis. nih.gov | Modeling the systemic effects of Gly-β-MCA on the overall bile acid pool and its downstream signaling consequences. |

Emerging Concepts and Future Research Directions

Elucidation of Comprehensive Signaling Networks Mediated by Gly-β-MCA

Gly-β-MCA primarily functions as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govresearchgate.net Its therapeutic effects are largely attributed to the inhibition of intestinal FXR signaling. nih.govresearchgate.net

Future research should aim to delineate the complete signaling cascade downstream of intestinal FXR inhibition by Gly-β-MCA. This includes investigating its influence on other nuclear receptors and signaling pathways that cross-talk with FXR, such as the G protein-coupled bile acid receptor 1 (TGR5). While Gly-β-MCA is known to be a selective FXR inhibitor, its potential off-target effects or interactions with other receptors at higher concentrations warrant investigation. researchgate.net A deeper understanding of these networks will be crucial for predicting the full spectrum of its physiological effects.

Studies have shown that Gly-β-MCA treatment leads to a reduction in the expression of FXR target genes in the ileum, such as the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15). caymanchem.com This, in turn, affects downstream metabolic pathways. For instance, the inhibition of the intestinal FXR-ceramide axis has been identified as a key mechanism by which Gly-β-MCA ameliorates non-alcoholic steatohepatitis (NASH). nih.gov

Investigating Specificity and Selectivity in Diverse Biological Systems

A significant attribute of Gly-β-MCA is its intestine-selective action. nih.govresearchgate.net This selectivity is largely due to its poor absorption in the small intestine, which restricts its primary site of action to the gut. nih.govnih.gov Furthermore, Gly-β-MCA is reported to be resistant to hydrolysis by bacterial bile salt hydrolases, contributing to its stability in the gut. caymanchem.com

However, the selectivity of Gly-β-MCA may be influenced by the specific biological context, including the composition of the gut microbiota and the host's metabolic state. For example, in Cyp2c70 knockout mice, which have a "human-like" hydrophobic bile acid pool, orally administered Gly-β-MCA is mostly deconjugated in the large intestine and converted to taurine-conjugated MCA (T-MCA) in the liver. nih.gov This leads to an enrichment of T-MCA in the bile and small intestine, altering the bile acid pool's hydrophobicity. nih.gov

Future studies should explore the specificity and selectivity of Gly-β-MCA in a wider range of preclinical models that mimic different human diseases and genetic backgrounds. Investigating its effects on various cell types within the intestine and other organs, should it exhibit any systemic exposure, will be crucial.

Table 1: Investigated Effects of Gly-β-MCA in Different Preclinical Models

| Model | Key Findings | Reference(s) |

| High-Fat Diet-Induced Obese Mice | Prevents weight gain, reduces blood glucose, and increases insulin (B600854) sensitivity. | caymanchem.com |

| db/db Mice | Reduces ceramide levels and expression of ceramide synthesis-related genes in the ileum. | caymanchem.com |

| Cyp2c70 Knockout Mice | Alleviates ductular reaction and liver fibrosis, improves gut barrier function, reduces bile acid pool size and hydrophobicity. | nih.gov |

| Mdr2 Knockout Mice | Reduces serum alkaline phosphatase, ductular reaction, and liver cytokine expression in female mice. | nih.govnih.gov |

| NASH Models | Improves lipid accumulation, inflammatory response, and collagen deposition. | nih.gov |

Role in Other Metabolic or Inflammatory Conditions Beyond Current Scope

The established benefits of Gly-β-MCA in cholestasis, NASH, obesity, and insulin resistance suggest its potential utility in a broader range of metabolic and inflammatory disorders. nih.govcaymanchem.comnih.gov The gut-liver axis, which is significantly modulated by Gly-β-MCA, is implicated in numerous systemic diseases.

Future research should investigate the therapeutic potential of Gly-β-MCA in conditions such as inflammatory bowel disease (IBD), where intestinal FXR signaling and bile acid metabolism are known to be dysregulated. Given its ability to improve gut barrier function, its role in preventing systemic inflammation originating from a "leaky gut" could be a promising area of exploration. nih.gov Additionally, the impact of Gly-β-MCA on cardiovascular diseases, particularly atherosclerosis, which is linked to metabolic dysfunction and inflammation, warrants investigation. nih.gov

Development of Novel Research Probes and Analytical Tools Based on Gly-β-MCA Structure

The unique chemical structure and biological activity of Gly-β-MCA make it a valuable scaffold for the development of novel research tools. While current research has not explicitly focused on this area, the potential for creating new probes and analytical tools is significant.

Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of Gly-β-MCA. These probes could be instrumental in visualizing the intestinal distribution of the compound, identifying its precise cellular and subcellular localization, and discovering novel binding partners through pull-down assays and proteomic analyses. Furthermore, the development of positron emission tomography (PET) ligands based on the Gly-β-MCA structure could enable non-invasive, real-time imaging of FXR occupancy in the intestine in living organisms.

The development of specific antibodies that recognize Gly-β-MCA or its metabolites could also lead to the creation of sensitive and specific immunoassays for pharmacokinetic and pharmacodynamic studies. Such tools would be invaluable for clinical trials to monitor drug levels and their correlation with therapeutic outcomes.

Integration of Multi-Omics Data for Systems-Level Understanding of Gly-β-MCA Effects

To gain a holistic understanding of the biological effects of Gly-β-MCA, a systems-level approach integrating various "omics" data is essential. While some studies have utilized transcriptomics and metabolomics to investigate the effects of Gly-β-MCA, a more comprehensive multi-omics approach is needed. researchgate.netfrontiersin.org

Future research should aim to combine data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive network of Gly-β-MCA's molecular interactions and downstream effects. For instance, integrating transcriptomic data on FXR target gene expression with metabolomic data on bile acid and lipid profiles can provide a more complete picture of how Gly-β-MCA modulates metabolic pathways. researchgate.netfrontiersin.org

Furthermore, incorporating 16S rRNA sequencing or shotgun metagenomics of the gut microbiome will be crucial to understand the interplay between Gly-β-MCA, the gut microbiota, and the host. researchgate.net This multi-omics approach will not only elucidate the mechanisms of action of Gly-β-MCA but also help in identifying novel biomarkers for patient stratification and monitoring treatment response. Such an integrated analysis will be pivotal in advancing the development of Gly-β-MCA towards precision medicine applications.

Q & A

Basic: How to formulate a research question for Gly-beta-MCA studies that aligns with rigorous scientific criteria?

Answer: A well-constructed research question should adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, begin by identifying gaps in existing literature, such as synthesis efficiency or biological interactions. Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to narrow the scope, e.g., "How does solvent polarity (Intervention) affect the crystallization yield (Outcome) of this compound compared to traditional methods (Comparison)?" Validate feasibility by assessing resource availability and ethical considerations, such as handling hazardous intermediates .

Basic: What experimental design principles ensure reproducibility in this compound synthesis protocols?

Answer:

- Detailed Documentation : Record equipment specifications (manufacturer, model) and reaction conditions (temperature, solvent purity) to enable replication .

- Control Groups : Include negative controls (e.g., omitting catalysts) and positive controls (known high-yield reactions).

- Data Transparency : Report averages with standard deviations and use Roman numerals for tables (e.g., Table I: Yield variations across solvent systems) .

- Supporting Information : Provide spectral data (NMR, HPLC) for novel compounds in supplementary files .

Advanced: How to resolve contradictory results in this compound bioactivity assays?

Answer:

- Source Analysis : Compare methodologies (e.g., cell lines, incubation times) across studies. Inconsistent cytotoxicity results may arise from varying assay endpoints (e.g., MTT vs. ATP luminescence) .

- Statistical Reassessment : Apply multivariate analysis to isolate confounding variables (e.g., pH stability of this compound in culture media).

- Iterative Testing : Replicate experiments under standardized conditions, adjusting one parameter at a time (e.g., concentration gradients) .

Advanced: What advanced data analysis methods are suitable for this compound structure-activity relationship (SAR) studies?

Answer:

- Multi-Criteria Analysis (MCA) : Weight parameters like binding affinity, solubility, and toxicity using transparent scoring rubrics (e.g., 1–5 scales) to prioritize analogs .

- Machine Learning : Train models on datasets combining synthetic parameters (e.g., reaction time, catalyst load) and bioactivity outcomes. Validate with cross-testing against independent datasets .

- Qualitative Categorization : Apply Membership Categorisation Analysis (MCA) via NVivo to code interview data from collaborator feedback on experimental challenges .

Basic: How to conduct a systematic literature review for this compound research?

Answer:

- Keyword Optimization : Use Boolean operators (e.g., "this compound AND crystallization NOT industrial") across databases (PubMed, SciFinder).

- Source Evaluation : Prioritize primary literature with high citations and avoid unreviewed preprints. Use tools like Cronbach’s Alpha to assess questionnaire reliability in survey-based studies .

- Thematic Synthesis : Organize findings into categories (e.g., synthesis methods, applications) and identify trends, such as solvent-free approaches increasing post-2020 .

Advanced: How to integrate computational and experimental data in this compound research?

Answer:

- Hybrid Workflows : Combine DFT calculations (e.g., optimizing transition states) with empirical validation via kinetic studies.

- Data Harmonization : Use software like Python/Pandas to align computational predictions (e.g., Gibbs free energy) with experimental yields, applying error margins ≤5% .

- Visualization Tools : Generate heatmaps overlaying computational solubility predictions and experimental dissolution rates .

Basic: What ethical considerations apply to in vivo studies involving this compound?

Answer:

- Protocol Approval : Submit study designs to institutional review boards (IRBs), emphasizing humane endpoints (e.g., tumor size thresholds).

- Data Integrity : Avoid selective reporting; disclose all adverse effects, even if insignificant.

- Attribution : Cite prior methodologies used for toxicity testing (e.g., OECD guidelines) .

Advanced: How to design a multi-institutional collaboration for this compound research?

Answer:

- Role Allocation : Define tasks (e.g., Partner A: synthesis, Partner B: bioassays) with milestones (e.g., purity ≥95% by Q3 2025).

- Data Sharing : Use cloud platforms (e.g., Zenodo) with standardized metadata templates.

- Conflict Resolution : Establish protocols for reconciling methodological disagreements, such as third-party arbitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.